molecular formula C21H28ClN7 B11703079 2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine

2-{(2E)-2-[1-(4-chlorophenyl)ethylidene]hydrazinyl}-4,6-di(piperidin-1-yl)-1,3,5-triazine

Cat. No.: B11703079
M. Wt: 413.9 g/mol
InChI Key: MNNQWFUTBVZXNE-WGOQTCKBSA-N
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Description

2-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE is a complex organic compound known for its diverse applications in various fields of scientific research. This compound is characterized by the presence of a triazine ring substituted with piperidine and hydrazine groups, along with a chlorophenyl moiety. Its unique structure imparts significant chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE typically involves the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2,4,6-trichloro-1,3,5-triazine in the presence of piperidine under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile, with the reaction monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The triazine ring allows for nucleophilic substitution reactions, where substituents on the ring can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetonitrile, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted triazine derivatives.

Scientific Research Applications

2-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
  • (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one

Uniqueness

Compared to similar compounds, 2-[(2E)-2-[1-(4-CHLOROPHENYL)ETHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZINE stands out due to its unique combination of a triazine ring with piperidine and hydrazine groups, which imparts distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C21H28ClN7

Molecular Weight

413.9 g/mol

IUPAC Name

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C21H28ClN7/c1-16(17-8-10-18(22)11-9-17)26-27-19-23-20(28-12-4-2-5-13-28)25-21(24-19)29-14-6-3-7-15-29/h8-11H,2-7,12-15H2,1H3,(H,23,24,25,27)/b26-16+

InChI Key

MNNQWFUTBVZXNE-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)/C4=CC=C(C=C4)Cl

Canonical SMILES

CC(=NNC1=NC(=NC(=N1)N2CCCCC2)N3CCCCC3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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